11beta-Hydroxysteroid dehydrogenases (11beta-HSDs) are enzymes that play a crucial role in the regulation of glucocorticoid hormones, which are essential for a wide range of physiological processes. These enzymes interconvert active glucocorticoids, such as cortisol and corticosterone, with their inactive forms, cortisone and 11-dehydrocorticosterone, thereby regulating the availability of these hormones to their receptors5. The two main isoforms, 11beta-HSD type 1 and type 2, have distinct functions and tissue distributions, which are critical for maintaining homeostasis and responding to environmental challenges45.
11beta-HSD type 1 primarily functions as a reductase, converting inactive glucocorticoids to their active forms within cells, thus amplifying the local effects of glucocorticoids in tissues such as the liver, adipose tissue, and brain35. This enzyme operates in a dimeric form and exhibits cooperativity with its substrates, which allows it to adapt dynamically to varying concentrations of glucocorticoids, ensuring precise regulation of hormone action2. On the other hand, 11beta-HSD type 2 acts as a dehydrogenase, inactivating cortisol to cortisone and protecting the mineralocorticoid receptor from cortisol excess, which is crucial for blood pressure regulation and electrolyte balance4.
The overactivity of 11beta-HSD1 has been implicated in metabolic disorders such as diabetes and obesity due to the excessive production of active glucocorticoids, which can disrupt glucose control and lipid metabolism13. Inhibitors of 11beta-HSD1 have shown promise in attenuating the signs and symptoms of type 2 diabetes in preclinical animal models and clinical trials, making this enzyme a significant therapeutic target for these diseases3.
11beta-HSD1 also plays a role in the detoxification of non-steroidal carbonyl compounds, such as the tobacco-specific nitrosamine NNK, which is a known carcinogen. By reducing these compounds to hydroxy derivatives, the enzyme facilitates their elimination from the body, highlighting its importance in protecting against tobacco-related carcinogens2.
Mutations in the gene encoding 11beta-HSD2 can lead to a syndrome of apparent mineralocorticoid excess, resulting in hypertension. This condition is characterized by an inability to inactivate cortisol, leading to mineralocorticoid receptor activation and salt retention. Understanding the function of 11beta-HSD2 has also shed light on the effects of substances like licorice, which can inhibit the enzyme and mimic this hypertensive syndrome4.
Transgenic mouse models have been instrumental in elucidating the physiological roles of 11beta-HSDs. By manipulating the genes encoding these enzymes, researchers have been able to observe the effects of altered glucocorticoid metabolism on health and disease, providing insights into potential therapeutic strategies for conditions such as insulin resistance and obesity5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6